Olivetolsäure

Übersicht

Beschreibung

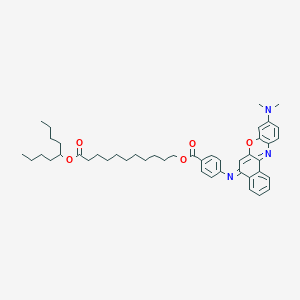

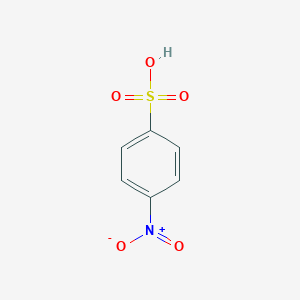

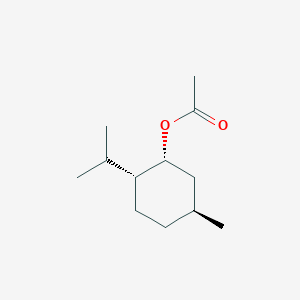

Olivetolic acid is an organic compound that plays a crucial role as an intermediate in the biosynthetic pathway of cannabinoids in Cannabis sativa . It is a benzoic acid derivative with the chemical formula C12H16O4 and is known for its involvement in the formation of various cannabinoids, including tetrahydrocannabinol and cannabidiol .

Wissenschaftliche Forschungsanwendungen

Olivetolsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie dient sie als Schlüsselzwischenprodukt bei der Synthese von Cannabinoiden, die wichtige neuroaktive Medikamente sind . In Biologie und Medizin haben this compound und ihre Derivate ein Potenzial zur Behandlung verschiedener Erkrankungen gezeigt, darunter Epilepsie und Krebs . Darüber hinaus wird this compound in der pharmazeutischen Industrie zur Herstellung von standardisierten Cannabinoidpräparaten verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet ihre Umwandlung in andere Cannabinoide durch enzymatische Reaktionen. Beispielsweise wird this compound durch die Wirkung von Olivetolsäurecyclase und aromatischer Prenyltransferase in Cannabigerolic Acid umgewandelt . Diese Cannabinoide entfalten dann ihre Wirkung durch die Interaktion mit Cannabinoidrezeptoren im Körper und beeinflussen verschiedene physiologische und pathologische Prozesse .

Ähnliche Verbindungen:

- Olivetol

- Cannabidiolsäure

- Cannabigerolic Acid

- Anziaic Acid

Vergleich: this compound ist einzigartig in ihrer Rolle als Vorläufer bei der Biosynthese von Cannabinoiden. Während Verbindungen wie Olivetol und Cannabidiolsäure ebenfalls an der Cannabinoidsynthese beteiligt sind, ist this compound speziell wichtig für ihre Rolle bei der Bildung von Cannabigerolic Acid, das ein wichtiges Zwischenprodukt bei der Produktion von Tetrahydrocannabinol und Cannabidiol ist .

Wirkmechanismus

Target of Action

Olivetolic acid (OLA) is a key intermediate in the biosynthesis of cannabinoids . It is a precursor to cannabigerolic acid (CBGA), which is the primary precursor to phytocannabinoids in Cannabis sativa .

Mode of Action

It has been found to have a modest anticonvulsant effect in a mouse model of dravet syndrome . This suggests that it may interact with neural pathways to mitigate seizure activity. Despite poor brain penetration, OLA was able to increase the thermally induced seizure temperature threshold by approximately 0.4°C at a dose of 100 mg/kg .

Biochemical Pathways

OLA is synthesized via the polyketide pathway . It is produced by a polyketide synthase (PKS)-type reaction from hexanoyl-CoA and three molecules of malonyl-CoA via an aldol condensation of a tetraketide intermediate . This is then cyclized and aromatized, with the loss of Coenzyme A, by olivetolic acid cyclase (OAC), to form OLA . Aromatic prenyltransferase then inserts the prenyl group at the highly nucleophilic 2-resorcinol position to provide cannabigerolic acid (CBGA) .

Pharmacokinetics

OLA exhibits rapid absorption in the plasma with a maximum concentration time (tmax) of 15 minutes . It achieves a high maximal plasma concentration (Cmax of 65 ± 4 μg/mL) . Its distribution into brain tissue is poor, with a brain-plasma ratio of 001 . OLA is rapidly eliminated from both plasma and brain with half-lives less than 15 minutes .

Result of Action

The primary known result of OLA’s action is its modest anticonvulsant effect in a mouse model of Dravet syndrome . Despite poor brain penetration, OLA was able to increase the thermally induced seizure temperature threshold by approximately 0.4°C at a dose of 100 mg/kg . This suggests that OLA may have potential therapeutic applications in the treatment of certain types of epilepsy.

Action Environment

The action of OLA can be influenced by various environmental factors. For instance, the production of OLA in microbial cell factories can be scaled up in stirred tank bioreactors . Due to the shear sensitivity of the cell wall lacking amoebae, the maximum local energy dissipation rate (εmax) was selected as a measure for the hydromechanical stress level among different scales . This suggests that the production and action of OLA can be influenced by the specific conditions of the bioreactor environment .

Biochemische Analyse

Biochemical Properties

Olivetolic acid is a key intermediate in the biosynthesis of cannabinoids . It is synthesized by the action of olivetolic acid synthase (OLS) and olivetolic acid cyclase (OAC) . The OLS enzyme catalyzes the formation of a tetraketide-CoA intermediate, which is then cyclized and aromatized by OAC to form olivetolic acid . This process involves the loss of Coenzyme A .

Cellular Effects

It has been found to have anticonvulsant activity . This suggests that olivetolic acid may influence cell function by interacting with certain cell signaling pathways, potentially affecting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of olivetolic acid involves its interaction with enzymes in the cannabinoid biosynthesis pathway. Specifically, olivetolic acid is converted into cannabigerolic acid (CBGA) through the addition of geranyl pyrophosphate (GPP), catalyzed by an aromatic prenyltransferase (APT) .

Temporal Effects in Laboratory Settings

Olivetolic acid was found to be rapidly absorbed in the plasma and brain of mice, with half-lives less than 15 minutes . Despite its poor brain penetration, olivetolic acid displayed a modest anticonvulsant effect .

Dosage Effects in Animal Models

In animal models, specifically the Scn1a+/- mouse model of Dravet syndrome, olivetolic acid exhibited a modest anticonvulsant effect, increasing the thermally induced seizure temperature threshold by approximately 0.4°C at a dose of 100 mg/kg .

Metabolic Pathways

Olivetolic acid is involved in the cannabinoid biosynthesis pathway. It is synthesized from hexanoyl-CoA and three malonyl-CoA molecules through the action of olivetolic acid synthase (OLS). The resulting tetraketide-CoA intermediate is then cyclized and aromatized by olivetolic acid cyclase (OAC) to form olivetolic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Olivetolic acid can be synthesized through various methods. One common approach involves the use of polyketide synthases, which catalyze the formation of olivetolic acid from hexanoyl-CoA and malonyl-CoA . Another method involves the catalytic oxidative aromatization process, where olivetol and its derivatives are synthesized from commonly available precursors using atom-economical catalysis .

Industrial Production Methods: In industrial settings, olivetolic acid can be produced using engineered microbial cell factories such as Escherichia coli. This method involves the combinatorial expression of polyketide synthase and cyclase enzymes, along with auxiliary enzymes to increase the supply of hexanoyl-CoA and malonyl-CoA . This approach has demonstrated the potential for large-scale production of olivetolic acid.

Analyse Chemischer Reaktionen

Reaktionstypen: Olivetolsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist ihre Umwandlung in Cannabigerolic Acid durch die Addition von Geranylpyrophosphat, katalysiert durch eine aromatische Prenyltransferase .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Geranylpyrophosphat, aromatische Prenyltransferase und Olivetolsäurecyclase . Die Bedingungen für diese Reaktionen umfassen typischerweise spezifische Temperatur- und pH-Bereiche, um eine optimale Enzymaktivität zu gewährleisten.

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen Cannabigerolic Acid und andere Cannabinoide wie Tetrahydrocannabinol und Cannabidiol .

Vergleich Mit ähnlichen Verbindungen

- Olivetol

- Cannabidiolic acid

- Cannabigerolic acid

- Anziaic acid

Comparison: Olivetolic acid is unique in its role as a precursor in the biosynthesis of cannabinoids. While compounds like olivetol and cannabidiolic acid are also involved in cannabinoid synthesis, olivetolic acid is specifically important for its role in the formation of cannabigerolic acid, which is a key intermediate in the production of tetrahydrocannabinol and cannabidiol .

Eigenschaften

IUPAC Name |

2,4-dihydroxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16/h6-7,13-14H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFKFRRXJUJGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197688 | |

| Record name | Olivetolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-72-5 | |

| Record name | Olivetolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olivetolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olivetolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLIVETOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8J575L93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of olivetolic acid in cannabinoid biosynthesis?

A1: Olivetolic acid serves as the precursor for the aromatic moiety of cannabinoids. It combines with geranyl diphosphate through the action of cannabigerolic acid synthase (CBGAS) to form cannabigerolic acid (CBGA), the central precursor to various cannabinoids like Δ9-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) [, , , , , , , ].

Q2: How is olivetolic acid synthesized in Cannabis sativa?

A2: OA biosynthesis involves a two-step enzymatic process. First, tetraketide synthase (TKS), a type III polyketide synthase, uses malonyl-CoA and hexanoyl-CoA to produce a linear tetraketide intermediate [, , , ]. This intermediate is then cyclized by olivetolic acid cyclase (OAC) to form OA [, , , , , , , ].

Q3: Can olivetolic acid be produced in organisms other than Cannabis sativa?

A3: Yes, researchers have successfully engineered microorganisms like Escherichia coli [], Saccharomyces cerevisiae [, ], Yarrowia lipolytica [], Phaeodactylum tricornutum [], Aspergillus nidulans [], and even the amoeba Dictyostelium discoideum [] to produce OA. This highlights the potential for alternative, sustainable production platforms for this valuable compound.

Q4: What are the challenges and strategies for improving olivetolic acid production in heterologous hosts?

A4: Challenges include low production titers, shunt product formation, and the availability of precursors like hexanoyl-CoA and malonyl-CoA [, , ]. Strategies to overcome these limitations involve optimizing gene expression, engineering enzyme activity, and modifying metabolic pathways to enhance precursor supply [, , , ]. For instance, the fusion of enzymes involved in hexanoyl-CoA production with OA biosynthetic enzymes significantly increased OA production in E. coli [].

Q5: What is the significance of identifying genes involved in olivetolic acid biosynthesis?

A5: Identifying and characterizing genes like OLS, OAC, and CBGAS provides a foundation for understanding the genetic basis of cannabinoid production. This knowledge can be applied to develop molecular markers for breeding programs, optimize cultivation practices, and engineer cannabis plants with desired cannabinoid profiles [, , ].

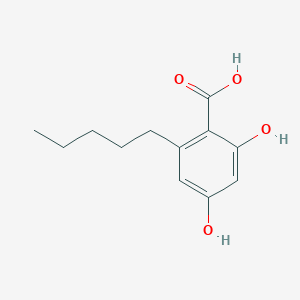

Q6: What is the molecular formula and weight of olivetolic acid?

A6: The molecular formula of olivetolic acid is C12H16O4, and its molecular weight is 224.25 g/mol [].

Q7: What are the structural features of olivetolic acid?

A7: Olivetolic acid is an alkylresorcinolic acid characterized by a benzene ring with a pentyl chain at the C-1 position and hydroxyl groups at the C-2 and C-4 positions [, , ]. This unique structure contributes to its reactivity and biological activity.

Q8: Have any structural analogs of olivetolic acid been synthesized?

A8: Yes, researchers have successfully engineered enzymes like olivetolic acid cyclase (OAC) and tetraketide synthase (TKS) to generate OA analogs with varying alkyl chain lengths []. These analogs offer a platform for exploring the structure-activity relationship of OA and developing potentially more potent or selective cannabinoids.

Q9: What is the significance of the pentyl side chain in olivetolic acid?

A9: The length and structure of the alkyl chain at the C-3 position of cannabinoids, derived from the pentyl side chain of OA, significantly influence their pharmacological activities [, ]. Modifying this side chain through enzyme engineering could lead to novel cannabinoid analogs with altered potency and therapeutic potential.

Q10: Does olivetolic acid itself possess any biological activity?

A10: Research suggests that OA and its alkyl chain derivatives display antibacterial activity against Bacillus subtilis and Staphylococcus aureus [, ]. This finding highlights the potential of exploring OA and its analogs for novel antimicrobial agents.

Q11: What is the potential of olivetolic acid for developing novel cannabinoids?

A11: OA serves as a crucial building block for cannabinoid synthesis. By engineering the enzymes involved in OA biosynthesis and its subsequent conversion to cannabinoids, researchers can generate novel cannabinoid analogs with tailored pharmacological properties for therapeutic applications [, , ].

Q12: Has olivetolic acid been investigated for other applications besides cannabinoid synthesis?

A12: Yes, a recent study demonstrated the anticonvulsant effect of OA in a mouse model of Dravet syndrome, suggesting its potential therapeutic application beyond cannabinoids [].

Q13: Are there any natural sources of olivetolic acid other than Cannabis sativa?

A13: Olivetolic acid and its derivatives have been identified in other plant species, including Cetrelia sanguinea [] and Cladonia portentosa []. This discovery opens up possibilities for exploring alternative natural sources for this valuable compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)